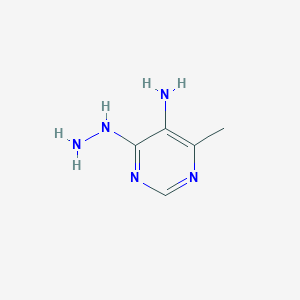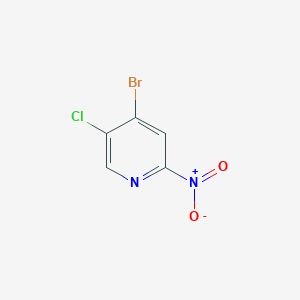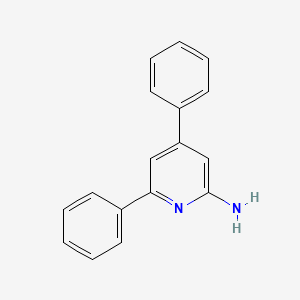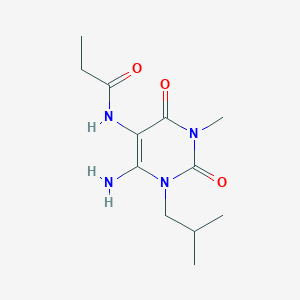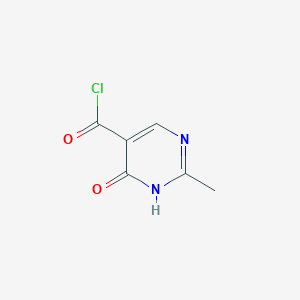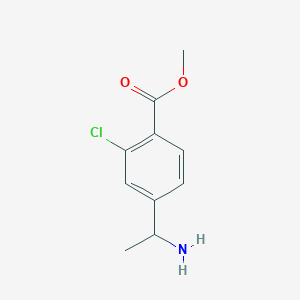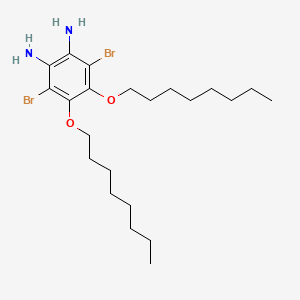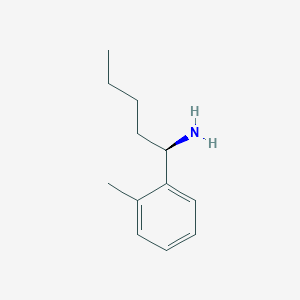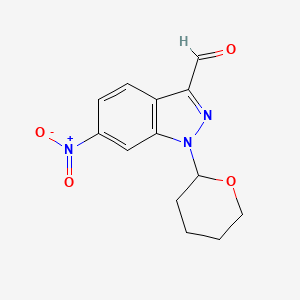![molecular formula C9H20N2O6S2 B13113888 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid is a compound that combines an organic molecule with sulfuric acid to form a salt. This compound is known for its unique structural features, which include a thiolane ring and multiple amine groups. The presence of sulfuric acid enhances its solubility and stability, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dithiol and a dihaloalkane, under basic conditions.
Introduction of Amine Groups: The amine groups are introduced via reductive amination, where the thiolane ring is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Pentanoic Acid Moiety: The pentanoic acid group is introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.
Combination with Sulfuric Acid: The final step involves the reaction of the synthesized 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid with sulfuric acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the final product.
化学反応の分析
Types of Reactions
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted amines, amides.
科学的研究の応用
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid
- **5-[(2S,3S,4R)-3,4-diaminotetrahydrothiophen-2-yl]pentanoic acid; hydrochloric acid
Uniqueness
Structural Features: The presence of sulfuric acid in 5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid; sulfuric acid enhances its solubility and stability compared to its hydrochloric acid counterpart.
Reactivity: The compound’s unique reactivity profile makes it suitable for specific applications in synthesis and research.
特性
分子式 |
C9H20N2O6S2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid |
InChI |
InChI=1S/C9H18N2O2S.H2O4S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;1-5(2,3)4/h6-7,9H,1-5,10-11H2,(H,12,13);(H2,1,2,3,4)/t6-,7-,9-;/m0./s1 |
InChIキー |
RHCWOPVZJPVNBV-UFLZEWODSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
正規SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


